molecular formula C23H20N2O2S4 B11649077 2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11649077
M. Wt: 484.7 g/mol
InChI Key: WAHHGBRHCKTPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety linked to a dithioloquinoline structure

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of substituted 2-amino-benzothiazole with variously substituted cycloalkyl carboxylic acids under amide coupling conditions. This process typically utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications. It is used in the development of new benzothiazole-based anti-tubercular compounds, showing significant inhibitory activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in its anti-tubercular application, it targets the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE include other benzothiazole derivatives and dithioloquinoline compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities. For instance, benzothiazole derivatives are known for their antimicrobial and anticancer properties, while dithioloquinoline compounds are explored for their optoelectronic applications .

Properties

Molecular Formula

C23H20N2O2S4

Molecular Weight

484.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C23H20N2O2S4/c1-12-9-13(2)19-14(10-12)18-20(30-31-21(18)28)23(3,4)25(19)17(26)11-27-22-24-15-7-5-6-8-16(15)29-22/h5-10H,11H2,1-4H3

InChI Key

WAHHGBRHCKTPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)COC4=NC5=CC=CC=C5S4)(C)C)SSC3=S)C

Origin of Product

United States

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